molecular formula C18H21BrN4OS B3008013 5-((4-Bromophenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851809-59-1

5-((4-Bromophenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B3008013
CAS No.: 851809-59-1
M. Wt: 421.36
InChI Key: LARRQCYFTYEJDE-UHFFFAOYSA-N
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Description

5-((4-Bromophenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C18H21BrN4OS and its molecular weight is 421.36. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : Research has explored various synthesis techniques for compounds similar to 5-((4-Bromophenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol. These include methods like ring-opening, cyclization, and substitution, aiming to develop new compounds with potential biological activities (Wu et al., 2021).

  • Structural Analysis : Detailed structural analysis using techniques such as X-ray crystallography and density functional theory (DFT) calculations has been conducted. This is crucial for understanding the geometrical parameters and molecular interactions of these compounds (Wu et al., 2022).

Biological and Pharmacological Activities

  • Antimicrobial Properties : A significant area of research has been the exploration of antimicrobial activities. Compounds with structures similar to the target compound have shown good or moderate activities against various microorganisms, indicating their potential use in antimicrobial treatments (Bektaş et al., 2010).

  • Antifungal and Antibacterial Effects : The antifungal and antibacterial effects of related compounds have been a focus, with some synthesized compounds demonstrating marked inhibition of bacterial and fungal growth, potentially offering new avenues for treating such infections (Reddy et al., 2010).

  • Antitumor Activity : Research has also investigated the antitumor activity of compounds structurally similar to this compound. Certain derivatives have shown promising results in inhibiting the growth of various cancer cell lines, suggesting potential therapeutic applications (Bhat et al., 2009).

  • Molecular Docking Studies : Molecular docking studies have been conducted to understand the interaction between similar compounds and specific proteins, providing insights into their potential mechanism of action in various biological processes (Wu et al., 2021).

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. It would be important to handle it with appropriate safety precautions until more is known about its properties .

Future Directions

Further studies could explore the synthesis, structure, reactivity, and biological activity of this compound. This could include developing more efficient synthesis methods, studying its interactions with biological targets, and testing its potential uses in areas such as medicine or materials science .

Properties

IUPAC Name

5-[(4-bromophenyl)-(3-methylpiperidin-1-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrN4OS/c1-11-4-3-9-22(10-11)15(13-5-7-14(19)8-6-13)16-17(24)23-18(25-16)20-12(2)21-23/h5-8,11,15,24H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LARRQCYFTYEJDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(C2=CC=C(C=C2)Br)C3=C(N4C(=NC(=N4)C)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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